molecular formula C15H17N B15164892 2-Ethyl-6-methyl-N-phenylaniline CAS No. 287481-04-3

2-Ethyl-6-methyl-N-phenylaniline

Cat. No.: B15164892
CAS No.: 287481-04-3
M. Wt: 211.30 g/mol
InChI Key: HMSNQCSCTDPHSX-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-N-phenylaniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the phenyl group is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-N-phenylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of o-toluidine with ethene in the presence of triethyl aluminum as a catalyst can yield 2-methyl-6-ethylaniline . This intermediate can then be further reacted with phenyl halides under suitable conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation and amination reactions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinolin-2(1H)-ones

    Reduction: Aniline derivatives

    Substitution: Various substituted anilines

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-N-phenylaniline involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes C-H activation and cyclization to form quinolin-2(1H)-ones . The molecular pathways involved include the activation of palladium and copper catalysts, which facilitate the oxidative cyclization process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methyl-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective oxidation and substitution reactions makes it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

287481-04-3

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-ethyl-6-methyl-N-phenylaniline

InChI

InChI=1S/C15H17N/c1-3-13-9-7-8-12(2)15(13)16-14-10-5-4-6-11-14/h4-11,16H,3H2,1-2H3

InChI Key

HMSNQCSCTDPHSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=CC=CC=C2)C

Origin of Product

United States

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